

In-Depth Technical Guide to Phenylacetone Oxime (CAS 13213-36-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenylacetone oxime*

Cat. No.: *B081983*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for **Phenylacetone oxime** (CAS 13213-36-0), a significant intermediate in organic synthesis and a key metabolite in pharmacology. This document details its physicochemical properties, spectroscopic data, and relevant biological pathways, supported by experimental methodologies.

Core Compound Data

Phenylacetone oxime, systematically named N-(1-phenylpropan-2-ylidene)hydroxylamine, is an organic compound with the chemical formula C₉H₁₁NO. It is recognized for its role as a precursor in the synthesis of various pharmaceuticals and agrochemicals and as a metabolite of amphetamine. The compound exists as a solid at room temperature and is characterized by the presence of a phenyl group and an oxime functional group.^[1]

Physicochemical Properties

The fundamental physicochemical properties of **Phenylacetone oxime** are summarized in the table below, providing a quantitative snapshot of its characteristics.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₁ NO	
Molecular Weight	149.19 g/mol	[1]
Melting Point	63 °C	[1]
Boiling Point	285.7 °C at 760 mmHg	[1]
Density	0.99 g/cm ³	[1]
Flash Point	169.2 °C	[1]
Refractive Index	1.514	[1]
XLogP3	1.7	[2]
Appearance	Colorless to pale yellow solid or powder	
Solubility	Moderately soluble in organic solvents, less soluble in water.	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **Phenylacetone oxime**.

Spectroscopic Data	Observed Characteristics	Reference(s)
¹ H NMR (CDCl ₃ , 300 MHz)	Aromatic protons (phenyl group): δ 7.2-7.6 ppm	[1]
Infrared (IR) Spectroscopy	O-H stretching: 3600 cm ⁻¹ C=N stretching: 1665 cm ⁻¹ N-O stretching: 945 cm ⁻¹	[1]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and synthesis of **Phenylacetone oxime**.

Synthesis of Phenylacetone Oxime

The most common laboratory synthesis involves the condensation of phenylacetone with hydroxylamine.[4]

Materials:

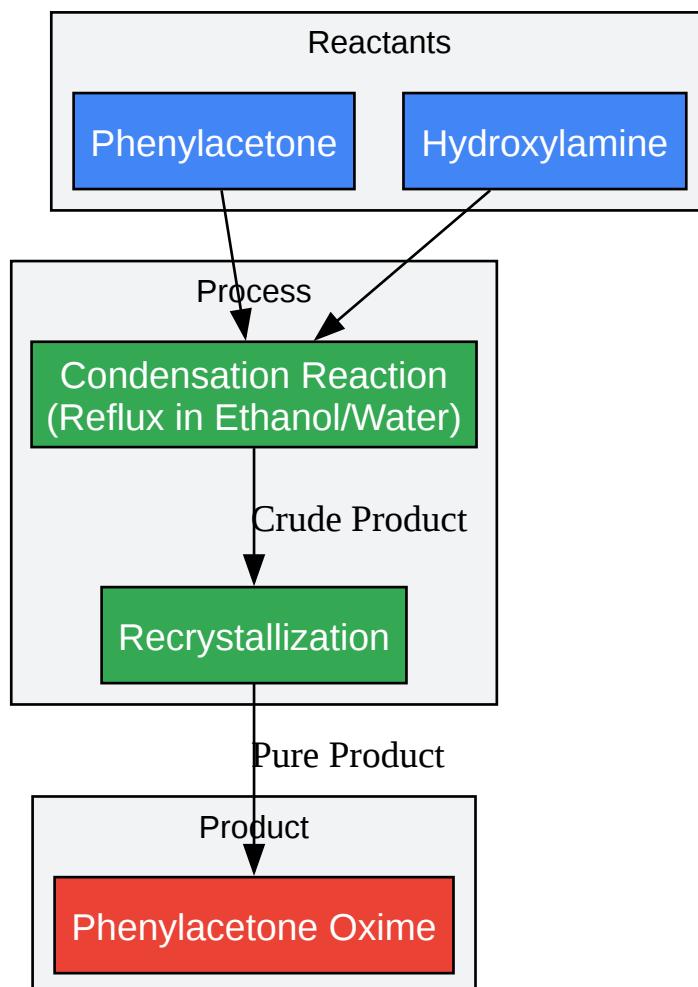
- Phenylacetone (P2P)
- Hydroxylamine hydrochloride
- Sodium acetate
- Ethanol
- Water

Procedure:

- Dissolve phenylacetone in ethanol in a round-bottom flask.
- In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
- Add the hydroxylamine solution to the phenylacetone solution.
- Heat the mixture under reflux for 1-2 hours.
- Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to precipitate the product.
- Collect the solid product by vacuum filtration.
- Wash the crude product with cold water.
- Recrystallize the product from an ethanol/water mixture to obtain pure **Phenylacetone oxime**.[1]

A visual representation of the synthesis workflow is provided below.

Synthesis Workflow of Phenylacetone Oxime

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Phenylacetone oxime**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of **Phenylacetone oxime** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Instrument: A 300 MHz or higher NMR spectrometer.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra at room temperature.

- Data Analysis: Process the spectra to identify chemical shifts (δ) and coupling constants (J) for structural assignment.

Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of **Phenylacetone oxime** with dry KBr powder and pressing it into a transparent disk.^[5] Alternatively, a Nujol mull can be prepared.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

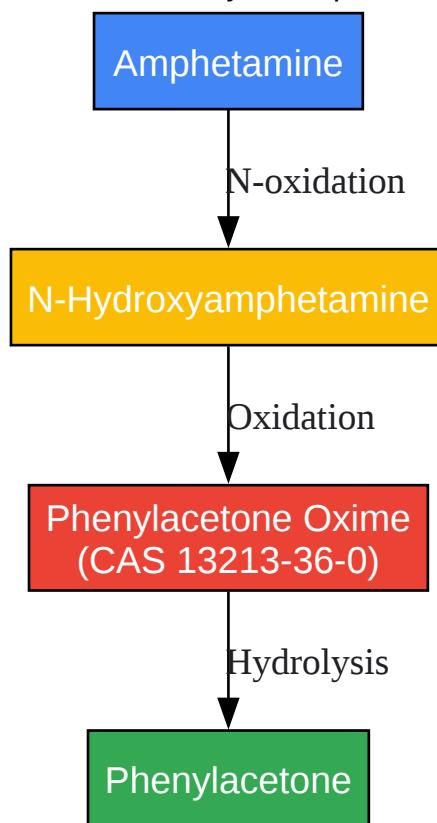
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane or methanol.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a lower temperature (e.g., 80 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure separation.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a mass range of m/z 40-400.
- Data Analysis: Analyze the resulting chromatogram and mass spectra to determine the retention time and fragmentation pattern of the compound.

Biological Context: Metabolic Pathway

Phenylacetone oxime is a known intermediate in the metabolic deamination of amphetamine in the liver.[1][6] This metabolic process is a key aspect of the pharmacology and toxicology of amphetamines.

The metabolic conversion of amphetamine involves its N-oxidation to N-hydroxyamphetamine, which is then further oxidized to **Phenylacetone oxime**.[7] The oxime can then be hydrolyzed to phenylacetone. This pathway is crucial for the detoxification and elimination of amphetamine from the body.

Metabolic Pathway of Amphetamine



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of amphetamine.

Conclusion

This technical guide has provided a detailed characterization of **Phenylacetone oxime** (CAS 13213-36-0), encompassing its physicochemical properties, spectroscopic data, and a key biological pathway. The experimental protocols outlined offer a foundation for researchers working with this compound. The presented data, organized for clarity and comparison, serves as a valuable resource for professionals in chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy Phenylacetone oxime | 13213-36-0 [smolecule.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Phenylacetone oxime | CymitQuimica [cymitquimica.com]
- 4. Phenylacetone oxime | 13213-36-0 | Benchchem [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Phenylacetone oxime--an intermediate in amphetamine deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conversion of N-hydroxyamphetamine to phenylacetone oxime by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to Phenylacetone Oxime (CAS 13213-36-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081983#cas-number-13213-36-0-characterization-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com